molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No. B2893272
CAS RN: 1327705-55-4
M. Wt: 345.84
InChI Key: ZVLAPDMAFJXOMV-UHFFFAOYSA-N
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Description

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a privileged heterocyclic compound . It belongs to the class of 1,9-diazaspiro[5.5]undecanes , which are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other (see Figure 1) . These compounds exhibit diverse biological activities and have potential applications in various therapeutic areas.


Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes involves several strategies. Notably, the majority of these compounds include an arene ring fused at positions 4 and 5 of the diazaspiro core. Additionally, a common feature is the presence of a carbonyl group at position 2. Synthesis routes vary based on the type of arene fusion, and specific substitution patterns at positions 9 and 1 are crucial for each compound .


Molecular Structure Analysis

The core structure of 1,9-diazaspiro[5.5]undecanes consists of two piperidine rings spirofused at specific positions. Bioactive derivatives often have substituents at position 9 and sometimes at position 1. The basic nitrogen at position 9 is essential for binding to specific receptors .


Chemical Reactions Analysis

The chemical reactivity of 1,9-diazaspiro[5.5]undecanes depends on their substitution patterns. Notably, substitutions at position 9 other than alkyl groups (such as sulfonyl, acyl, and carbamoyl) can significantly affect binding affinities for specific receptors .

Scientific Research Applications

Antiviral Applications

The derivatives of 1,9-diazaspiro[5.5]undecane have been reported to exhibit inhibitory activity against Dengue virus type 2 (DENV2). This suggests that compounds like “9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” could potentially be explored for their antiviral properties, particularly in the development of treatments for dengue fever .

Medicinal Chemistry

The core structure of 1,9-diazaspiro[5.5]undecane has been investigated for a broad range of medicinal applications. This includes the exploration of its bioactivity in various forms such as 1,2-, 2,3-, 3,4-, and 4,5-(hetero)arene-fused and saturated core structures . The compound could be part of this research, contributing to the discovery of new therapeutic agents.

properties

IUPAC Name

9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAPDMAFJXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

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